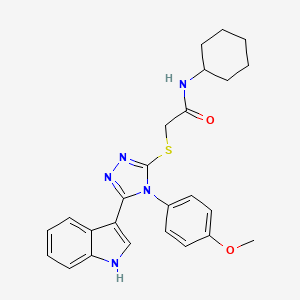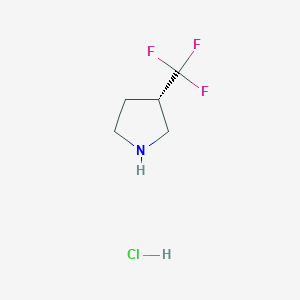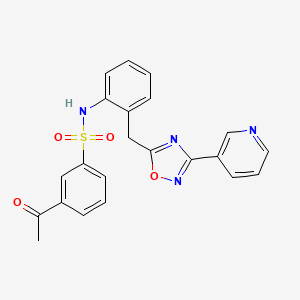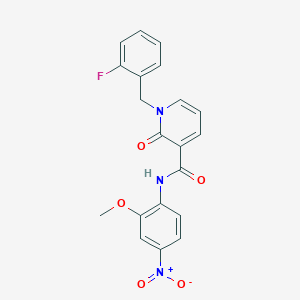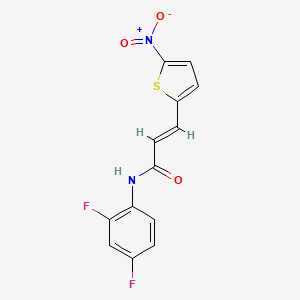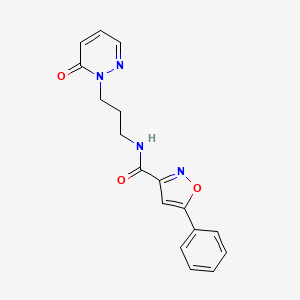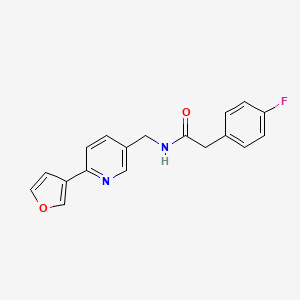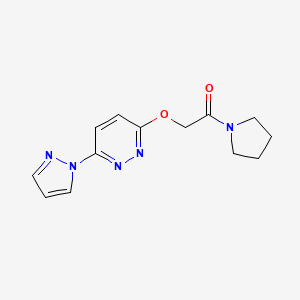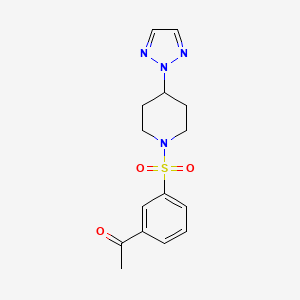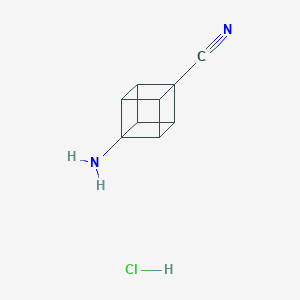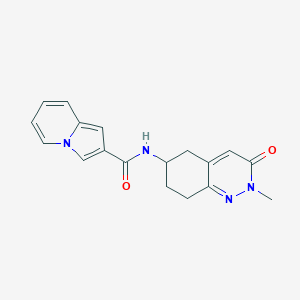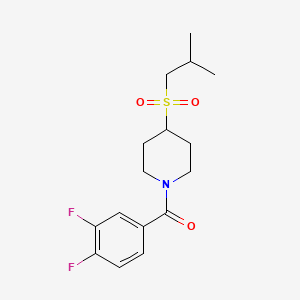![molecular formula C19H22ClN5O3 B2379360 9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923437-30-3](/img/structure/B2379360.png)
9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22ClN5O3 and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality 9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivatives
The compound 9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, falls within a broader class of substances known as purinediones. A study by Šimo et al. (1995) elaborated on the synthesis of related purinediones, highlighting methods for obtaining various alkyl- or aryl-substituted derivatives, which are foundational for further biological applications (Šimo, Rybár, & Alföldi, 1995).
Potential Therapeutic Applications
Neurodegenerative Diseases : Koch et al. (2013) explored the use of tetrahydropyrimido[2,1-f]purinediones, chemically related to the compound , as potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds exhibited interactions with adenosine receptors and monoamine oxidases, making them promising candidates for multi-target drug therapies (Koch et al., 2013).
Anti-Inflammatory Activity : Kaminski et al. (1989) studied substituted analogues based on the pyrimidopurinedione ring system for their anti-inflammatory activities. They found comparable potency to naproxen, a well-known anti-inflammatory drug, suggesting potential therapeutic applications for inflammation-related conditions (Kaminski et al., 1989).
Affinity to Adenosine Receptors
Szymańska et al. (2016) conducted a study on pyrimido- and pyrazinoxanthines, closely related to the compound of interest. They found significant affinities for adenosine receptors, which are critical in numerous physiological processes, including cardiovascular function and neurotransmission (Szymańska et al., 2016).
Psychopharmacological Applications
Jurczyk et al. (2004) investigated derivatives of pyrimido[2,1-f]purine-2,4-dione for their affinity to various neurotransmitter receptors. They found potential as 5-HT(1A) receptor antagonists, which could be relevant in developing treatments for psychiatric disorders (Jurczyk et al., 2004).
properties
IUPAC Name |
9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-12-5-6-13(11-14(12)20)23-7-3-8-24-15-16(21-18(23)24)22(2)19(28)25(17(15)27)9-4-10-26/h5-6,11,26H,3-4,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJXHERHHNVWSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chloro-4-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)
